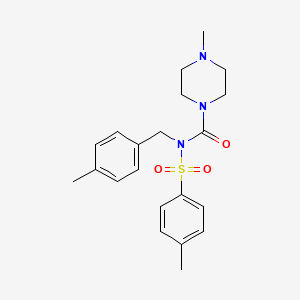
4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has shown that certain aminobenzamides, structurally related to the compound , possess significant anticonvulsant effects. These compounds have been evaluated in models of seizures induced by electroshock and pentylenetetrazole, showing promising results comparable to traditional anticonvulsants like phenobarbital and phenytoin (Clark et al., 1984).
Antiviral and Cytostatic Activity
Nucleoside and nucleotide derivatives of certain compounds have been tested for their antiviral and cytostatic activities in cell culture, indicating potential therapeutic applications against various viruses and cancers. These studies highlight the compounds' inhibitory effects on the growth of specific leukemia and carcinoma cells (Petrie et al., 1986).
Substance P Receptor Antagonism
Compounds with modifications on the piperazine structure have shown to be potent antagonists of the NK-1 (Substance P) receptor, which is implicated in various physiological processes and diseases, suggesting potential for therapeutic applications in conditions mediated by Substance P (Mills et al., 1993).
Structural Studies
Structural characterization of related compounds, such as 1,4-dimethylpiperazine derivatives, has been conducted through X-ray diffraction, NMR, and DFT studies, contributing to the understanding of their molecular configurations and interactions (Dega-Szafran et al., 2006).
Metabolism and Disposition in Drug Discovery
The use of 19F-NMR spectroscopy in drug discovery programs has been documented, providing insights into the metabolic fate and excretion balance of compounds, aiding in the selection of candidates for further development (Monteagudo et al., 2007).
Cytostatic Activity in Cancer Cells
Studies on the in vitro cytostatic activity of compounds derived from cultures of specific fungi against human cancer cells have revealed novel chemical scaffolds for anticancer cytostatic compounds, offering potential avenues for therapeutic intervention (Eamvijarn et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It includes information on how to handle and store the compound safely.
Zukünftige Richtungen
This involves speculating on potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.
Eigenschaften
IUPAC Name |
4-methyl-N-[(4-methylphenyl)methyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-4-8-19(9-5-17)16-24(21(25)23-14-12-22(3)13-15-23)28(26,27)20-10-6-18(2)7-11-20/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWCWCIVUJRFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

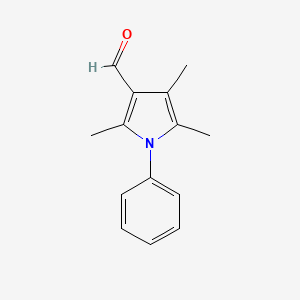
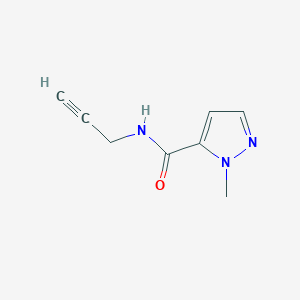
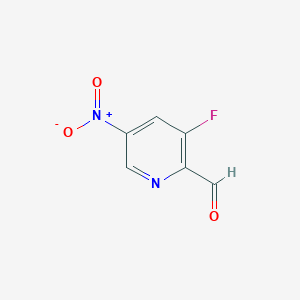
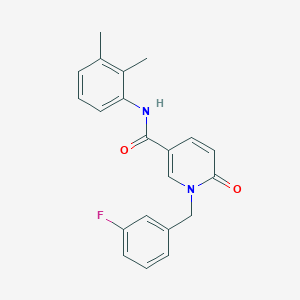
![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2596280.png)
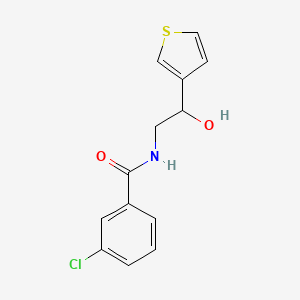
![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)
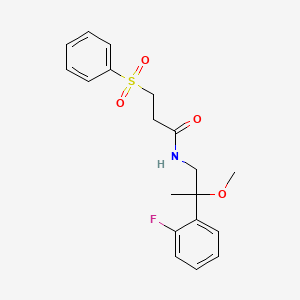
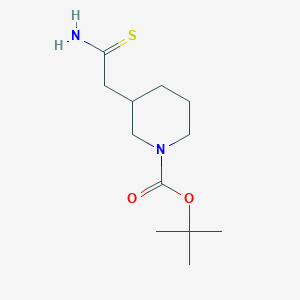
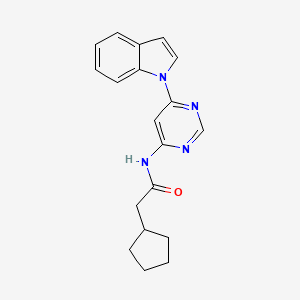
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)
![Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2596296.png)